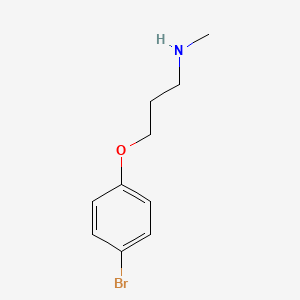

3-(4-bromophenoxy)-N-methylpropan-1-amine

Description

Contextualization within Amine-Containing Chemical Entities

Amine-containing compounds represent a cornerstone of medicinal chemistry, largely due to the prevalence of amines in natural products and their ability to form key interactions with biological targets. stereoelectronics.org The unique properties of the nitrogen atom, including its basicity and hydrogen bonding capabilities, make it a frequent inclusion in drug design.

Brominated phenoxyalkylamines are a subclass of aromatic ethers. Their core structure can be broken down into three key components: the brominated phenoxy group, the alkyl linker, and the amine function.

Brominated Phenoxy Group : This consists of a benzene (B151609) ring substituted with both an ether linkage and a bromine atom. The ether oxygen connects the aromatic ring to the alkyl chain.

Alkyl Linker : A flexible hydrocarbon chain (in this case, a propyl group) separates the rigid aromatic ring from the amine group. The length and conformation of this linker are critical for orienting the functional groups for optimal interaction with a biological target.

Amine Group : The nitrogen-containing functional group at the end of the alkyl chain. It can be primary, secondary (as in 3-(4-bromophenoxy)-N-methylpropan-1-amine), or tertiary, a feature that significantly influences its physicochemical properties.

The table below illustrates the structural diversity within this class by comparing the target compound with other related molecules found in chemical literature.

| Compound Name | Aromatic Ring Substituent(s) | Alkyl Chain | Amine Type |

| 3-(4-bromophenoxy)-N-methylpropan-1-amine | 4-bromo | propan-1-amine | Secondary (N-methyl) |

| 3-(4-Bromophenoxy)-N,N-dimethylpropylamine chemicalbook.com | 4-bromo | propan-1-amine | Tertiary (N,N-dimethyl) |

| 1-[3-Bromo-4-(2-bromophenoxy)phenyl]propan-2-amine nih.gov | 3-bromo, 4-(2-bromophenoxy) | propan-2-amine | Primary |

| Macitentan acs.org | 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl | N'-propylsulfamide | (sulfamide) |

This interactive table showcases structural variations within the broader class of related compounds.

The scientific journey toward compounds like 3-(4-bromophenoxy)-N-methylpropan-1-amine is rooted in the history of medicinal chemistry. Early drug discovery relied heavily on natural sources, particularly plants, which provided a rich source of biologically active alkaloids. ucdavis.edu The 19th century marked a significant shift with the rise of synthetic organic chemistry, which emerged from the synthetic dye industry and provided access to a wealth of novel organic molecules. nih.gov

Key milestones include:

The introduction of diethyl ether as a general anesthetic in 1842, demonstrating the utility of the ether linkage in bioactive compounds. cutm.ac.inpharmaguideline.com

The use of phenol (B47542) as an antiseptic starting in 1860, which spurred research into its derivatives. cutm.ac.inpharmaguideline.com

The discovery of the first synthetic drugs, such as chloral (B1216628) hydrate (B1144303) in 1869, which opened the door for creating medicines in the laboratory. ucdavis.edunih.gov

Over time, specific structural motifs, or pharmacophores, were recognized for their consistent appearance in effective drugs. The phenoxy group became identified as a "privileged scaffold" due to its presence in numerous approved pharmaceuticals. nih.govacs.org The development of quantitative structure-activity relationships (QSAR) in the 1960s provided a systematic framework for modifying such scaffolds to optimize biological activity, a practice that continues to guide modern drug design. cutm.ac.in

Significance of Bromophenoxy and N-Methylpropan-1-amine Moieties in Medicinal Chemistry Research

Each component of 3-(4-bromophenoxy)-N-methylpropan-1-amine contributes distinct properties that are strategically utilized by medicinal chemists to fine-tune the behavior of a molecule.

The inclusion of a halogen atom, such as bromine, is a common strategy in drug design. Bromine's unique electronic and physical properties can significantly influence a molecule's biological profile. tethyschemical.com It is a versatile element used in the synthesis of a wide range of pharmaceuticals, including sedatives, antihistamines, and anti-epileptic medications. vasu-industries.com

The simple bromide ion has inhibitory effects on the central nervous system and was historically used in sedatives and antiepileptics. wikipedia.org In more complex organic molecules, bromine's primary contributions stem from its physicochemical properties.

| Property | Value/Effect | Significance in Medicinal Chemistry |

| Atomic Radius | ~114 pm | Increases steric bulk, which can influence binding selectivity. |

| Electronegativity (Pauling Scale) | 2.96 | Creates a dipole moment and can participate in halogen bonding. |

| Lipophilicity | Increases | Can enhance membrane permeability and absorption. |

| Polarizability | High | Facilitates stronger van der Waals and halogen bonding interactions. |

This interactive table summarizes key properties of bromine relevant to drug design.

One of the most important contributions of bromine is its ability to form halogen bonds. This is a non-covalent interaction where the electropositive crown on the bromine atom interacts with a nucleophilic site (like an oxygen or nitrogen atom) on a biological target, potentially increasing binding affinity and specificity. Furthermore, bromine-containing compounds have shown potential in the development of anticancer and antiviral drugs. tethyschemical.com

Phenols and phenolic ethers are recurring and significant scaffolds in many approved pharmaceuticals. acs.org The ether linkage provides a stable, flexible connection between the aromatic ring and the rest of the molecule. This linkage is generally more hydrophobic than the corresponding phenol, which can improve absorption and distribution properties. wikipedia.org

Crucially, the oxygen atom in the ether linkage can act as a hydrogen bond acceptor. stereoelectronics.orgwikipedia.org This is a critical interaction for anchoring a drug molecule within the binding site of a protein or enzyme. Unlike a hydroxyl group (-OH), the ether oxygen cannot donate a hydrogen bond. Medicinal chemists often exploit this difference, converting a phenol to an ether to test the importance of hydrogen bond donation at a specific position. stereoelectronics.org Studies on drugs like propranolol (B1214883) have shown that replacing the ether oxygen with other groups that cannot accept hydrogen bonds results in a loss of activity, confirming the critical role of this interaction. stereoelectronics.org

The amine group is fundamental to the activity of many drugs, often involved in forming salt bridges and hydrogen bonds with its target. stereoelectronics.org The degree of substitution on the nitrogen—whether it is a primary (-NH2), secondary (-NHR), or tertiary (-NR2) amine—has profound effects on the molecule's properties.

N-methylation, the addition of a methyl group to the nitrogen, is a deliberate modification used to optimize a drug candidate. rsc.org The key impacts include:

Basicity : N-methylation typically increases the basicity of an amine. This alters the pKa of the molecule, which determines the extent of its ionization at physiological pH. The ionization state is critical for solubility, cell membrane penetration, and interaction with the target.

Hydrogen Bonding : Converting a primary amine to a secondary amine reduces the number of hydrogen bond donors from two to one. The nitrogen atom can still act as a hydrogen bond acceptor. This change can refine the binding fit and improve selectivity. stereoelectronics.org

Lipophilicity : The addition of a methyl group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes, such as the blood-brain barrier.

Metabolic Stability : Methylation can block metabolic pathways that target the amine group, potentially increasing the drug's duration of action. Some methylated drug candidates show enhanced activity compared to their non-methylated precursors due to changes in solubility, conformation, and metabolic activity. rsc.org

The selective synthesis of N-monomethyl amines is an important and challenging field in synthetic chemistry, highlighting the value of this specific functional group in the development of pharmaceuticals, agrochemicals, and other valuable compounds. rsc.org

Overview of Current Academic Research Trajectories for Analogous Compounds

The structural motifs present in 3-(4-bromophenoxy)-N-methylpropan-1-amine—a brominated aromatic ring, an ether linkage, and an alkylamine chain—are features of significant interest in various fields of chemical and medicinal research. Analogous compounds are being actively investigated for their potential applications, primarily driven by their biological activities and utility as synthetic intermediates.

Emerging Research Areas in Brominated Aryl Ether Amine Systems

Research into brominated aryl ether amine systems is expanding, with a notable focus on their potential as bioactive agents. The presence of a bromine atom on the aromatic ring often enhances the lipophilicity of a molecule, which can influence its pharmacokinetic and pharmacodynamic properties.

Recent studies have explored the synthesis and biological evaluation of various brominated compounds. For instance, research into N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been conducted to assess their antimicrobial and antibiofilm activities. mdpi.com In a similar vein, the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs has been undertaken to investigate their potential as anticancer agents. mdpi.com These studies highlight a significant trend in utilizing the bromophenyl group as a key component in the design of new therapeutic agents.

Furthermore, the development of novel synthetic methodologies for the construction of C-N and C-O bonds, which are central to the structure of these compounds, is a vibrant area of research. Copper-catalyzed amination of aryl bromides has emerged as a promising alternative to palladium-catalyzed methods, offering a more cost-effective and less toxic approach to forming N-aryl amines. nih.govacs.org Such advancements in synthetic chemistry are crucial for accessing a wider range of brominated aryl ether amine analogs for further investigation.

Comparative Analysis with Structurally Similar Research Compounds

A comparative analysis of 3-(4-bromophenoxy)-N-methylpropan-1-amine with structurally similar compounds reveals common research themes and potential areas of interest. The core structure can be dissected into the brominated aryl ether portion and the N-methylpropan-1-amine side chain.

Compounds featuring a bromophenyl group are frequently investigated for their biological activities. For example, macitentan, a dual endothelin receptor antagonist, incorporates a bromophenyl group within a more complex molecular architecture. researchgate.net This suggests that the 4-bromophenoxy moiety in the target compound could be a valuable pharmacophore.

The N-alkylamine side chain is also a common feature in many biologically active molecules. The length and substitution of this chain can significantly impact a compound's interaction with biological targets. Research on homologous series of compounds, such as 2-bromo-3-(n-alkylamino)-1,4-napthoquinone analogs, often explores how varying the alkyl chain length affects their properties. researchgate.net

The combination of an aryl ether and an amine is a well-established structural motif in pharmaceuticals. This framework is present in numerous drugs and research compounds, where the ether provides a stable linkage and the amine often serves as a key interaction point with biological macromolecules. The development of efficient synthetic routes to aryl amines from phenols is an ongoing area of research, underscoring the importance of this structural class. researchgate.net

Table 1: Comparison of Structural Features and Research Focus

| Compound/System | Key Structural Features | Primary Research Focus |

| 3-(4-bromophenoxy)-N-methylpropan-1-amine | Brominated aryl ether, secondary amine | Potential biological activity, synthetic intermediate |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Brominated aryl sulfonyl, amino acid conjugate | Antimicrobial and antibiofilm activity mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Brominated aryl, triazole, primary amine | Anticancer activity mdpi.com |

| Macitentan | Bromophenyl, pyrimidine, sulfamide | Dual endothelin receptor antagonism researchgate.net |

| 2-bromo-3-(n-alkylamino)-1,4-napthoquinone analogs | Bromo-naphthoquinone, variable n-alkylamine | Anticancer and antimicrobial activity researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAAIPDSUXUPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366951 | |

| Record name | 3-(4-bromophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-44-0 | |

| Record name | 3-(4-bromophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Bromophenoxy N Methylpropan 1 Amine and Advanced Analogues

Strategies for the Construction of the Phenoxy Ether Linkage

The formation of the aryl ether bond is a critical step in the synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine. Several methods are available for this transformation, with the Williamson ether synthesis being the most traditional approach. However, alternative methods, such as transition metal-catalyzed cross-coupling reactions, offer milder conditions and broader substrate scope.

Williamson Ether Synthesis Approaches in Bromophenoxy Formation

The Williamson ether synthesis is a widely used and straightforward method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. guidechem.comresearchgate.net In the context of synthesizing the target molecule, this can be approached in two ways: reacting the sodium salt of 4-bromophenol (B116583) with a suitable 3-halopropylamine derivative or reacting an alcohol derivative of the propanamine backbone with an activated 4-bromophenyl electrophile.

A common strategy involves the reaction of 4-bromophenol with a protected 3-chloropropanol, followed by subsequent elaboration of the amine functionality. For instance, 4-bromophenol can be deprotonated with a base like sodium hydride to form the corresponding phenoxide. This nucleophile then displaces the chloride from a suitable electrophile such as 3-chloro-1-propanol. The resulting 3-(4-bromophenoxy)propan-1-ol (B1358323) can then be converted to the desired amine.

Alternatively, a pre-formed propan-1-amine backbone with a terminal hydroxyl group can be used as the nucleophile. For example, 3-(methylamino)propan-1-ol (B125474) can be deprotonated and reacted with a 4-bromophenyl halide. However, direct alkylation of the phenol (B47542) with an unprotected haloamine can be challenging due to the competing nucleophilicity of the amine. Therefore, protection of the amine group is often necessary.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Bromophenol | 3-Chloro-1-propanol | Sodium Hydride | 3-(4-bromophenoxy)propan-1-ol | Inferred from general Williamson ether synthesis principles. guidechem.comresearchgate.net |

| 4-Bromophenol | N-(3-chloropropyl)phthalimide | Potassium Carbonate | N-(3-(4-bromophenoxy)propyl)phthalimide | Inferred from analogous syntheses. |

Alternative Aryl Ether Formation Reactions

Beyond the classical Williamson ether synthesis, modern cross-coupling reactions provide powerful alternatives for the formation of the aryl ether linkage, often under milder conditions and with greater functional group tolerance.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from aryl halides and alcohols. organic-chemistry.org In a potential synthesis of the target compound, 4-bromophenol could be coupled with 3-(methylamino)propan-1-ol in the presence of a copper catalyst and a base. Modern Ullmann-type reactions often utilize ligands to improve efficiency and can be performed at lower temperatures than the traditional high-temperature conditions. organic-chemistry.org

The Buchwald-Hartwig O-arylation is a palladium-catalyzed cross-coupling reaction that has become a versatile method for forming C-O bonds. organic-chemistry.orgwikipedia.orgorganic-synthesis.com This reaction could involve the coupling of 4-bromophenol with 3-(methylamino)propan-1-ol using a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates.

Another approach is the Mitsunobu reaction , which allows for the formation of an ether from an alcohol and a phenolic compound under mild, dehydrative conditions. A reported synthesis of the closely related 3-(4-bromophenoxy)-N,N-dimethylpropylamine utilizes this method, reacting 4-bromophenol with 3-(dimethylamino)propan-1-ol in the presence of triphenylphosphine (B44618) and di-tert-butyl azodicarboxylate. wikipedia.org A similar strategy could be employed for the synthesis of the N-methyl analogue.

| Reaction Type | Aryl Source | Alcohol Source | Catalyst/Reagents | Key Features |

|---|---|---|---|---|

| Ullmann Condensation | 4-Bromoiodobenzene | 3-(Methylamino)propan-1-ol | Copper(I) salt, Base, Ligand (optional) | Can require high temperatures, but modern methods are milder. organic-chemistry.org |

| Buchwald-Hartwig O-Arylation | 1-Bromo-4-iodobenzene | 3-(Methylamino)propan-1-ol | Palladium catalyst, Phosphine ligand, Base | Mild reaction conditions, broad substrate scope. organic-chemistry.orgwikipedia.orgorganic-synthesis.com |

| Mitsunobu Reaction | 4-Bromophenol | 3-(Methylamino)propan-1-ol | Triphenylphosphine, Azodicarboxylate | Mild, neutral conditions; suitable for sensitive substrates. wikipedia.org |

Methodologies for Propan-1-amine Backbone Elaboration

The construction of the N-methylpropan-1-amine portion of the molecule can be achieved through several reliable synthetic methods, primarily focusing on the introduction of the amine and subsequent N-methylation or direct formation of the N-methylamine.

Reductive Amination Protocols for Amine Synthesis

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com To synthesize 3-(4-bromophenoxy)-N-methylpropan-1-amine, a suitable aldehyde precursor, 3-(4-bromophenoxy)propanal, can be reacted with methylamine (B109427) in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly useful as they are selective for the reduction of the iminium ion in the presence of the starting aldehyde.

| Carbonyl Precursor | Amine Source | Reducing Agent | Key Features |

|---|---|---|---|

| 3-(4-bromophenoxy)propanal | Methylamine | Sodium Triacetoxyborohydride | Mild and selective reduction of the intermediate iminium ion. masterorganicchemistry.com |

| 3-(4-bromophenoxy)propanal | Methylamine | Sodium Cyanoborohydride | Effective for reductive amination, but requires careful handling due to toxicity. masterorganicchemistry.com |

| 3-(4-bromophenoxy)propanal | Methylamine | Hydrogen and a metal catalyst (e.g., Pd/C) | "Green" approach, but may not be compatible with all functional groups. wikipedia.org |

Alkylation and Amidation Reactions for Amine Formation

Direct alkylation of a primary amine is another common method for introducing the methyl group. In this approach, the precursor 3-(4-bromophenoxy)propan-1-amine would be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salt as byproducts. Careful control of stoichiometry and reaction conditions is necessary to favor mono-methylation.

Amidation followed by reduction offers a more controlled route to the desired N-methylamine. The primary amine, 3-(4-bromophenoxy)propan-1-amine, can be first reacted with an acylating agent, such as formic acid or an activated derivative, to form the corresponding N-formyl intermediate, N-(3-(4-bromophenoxy)propyl)formamide. Subsequent reduction of this amide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired secondary amine, 3-(4-bromophenoxy)-N-methylpropan-1-amine. This two-step process often provides better selectivity and higher yields of the mono-methylated product compared to direct alkylation.

Selective N-Methylation and Derivatization of Amine Functionality

For syntheses that proceed through the primary amine intermediate, 3-(4-bromophenoxy)propan-1-amine, a subsequent selective N-methylation step is required. Several methods have been developed to achieve mono-methylation while minimizing the formation of the di-methylated product.

One common strategy is the Eschweiler-Clarke reaction , which involves the reaction of a primary or secondary amine with an excess of formic acid and formaldehyde (B43269). This reaction proceeds through the formation of an iminium ion followed by reduction by formate, providing a clean and efficient route to the methylated amine.

Another approach is the use of specific methylating agents under controlled conditions. For instance, reacting the primary amine with a single equivalent of a methylating agent like methyl iodide at low temperatures can favor the formation of the secondary amine.

Furthermore, reductive amination can also be considered a method for selective N-methylation. Reacting 3-(4-bromophenoxy)propan-1-amine with one equivalent of formaldehyde followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride can selectively introduce a single methyl group.

Derivatization of the secondary amine functionality in 3-(4-bromophenoxy)-N-methylpropan-1-amine can be readily achieved through standard reactions of secondary amines. For example, acylation with acid chlorides or anhydrides would yield the corresponding amides. Alkylation with other alkyl halides would lead to tertiary amines, and reaction with aldehydes or ketones under reductive amination conditions would provide more complex tertiary amine analogues.

Formaldehyde-Based N-Methylation Techniques

A primary and well-established method for the N-methylation of a primary or secondary amine to a tertiary amine involves the use of formaldehyde. The Eschweiler-Clarke reaction is the most prominent example of this technique. nrochemistry.comwikipedia.org This reaction facilitates the methylation of primary and secondary amines using an excess of formic acid and formaldehyde. wikipedia.org

The process begins with the formation of an iminium ion from the amine and formaldehyde. jk-sci.com The formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine, with the irreversible loss of carbon dioxide driving the reaction forward. wikipedia.orgyoutube.com For a primary amine, this process is repeated to yield the tertiary amine. nrochemistry.com A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids the formation of quaternary ammonium salts, which can be a significant side reaction in other methylation methods using alkyl halides. wikipedia.orgyoutube.com The reaction stops at the tertiary amine stage because the tertiary amine cannot form another imine or iminium ion. wikipedia.org

The reaction is typically performed in an aqueous solution near boiling temperatures. wikipedia.org While formic acid is the classic reducing agent, other hydride sources like sodium cyanoborohydride can also be used. wikipedia.orgjk-sci.com

Key Components in Eschweiler-Clarke Reaction

| Component | Role | Notes |

|---|---|---|

| Primary or Secondary Amine | Substrate | The starting material to be methylated. |

| Formaldehyde (HCHO) | Carbon Source | Provides the methyl group. Reacts with the amine to form an iminium ion intermediate. jk-sci.com |

| Formic Acid (HCOOH) | Reducing Agent (Hydride Source) | Reduces the iminium ion. The reaction is driven by the formation of CO2. wikipedia.org |

Alternative Methods for Selective N-Alkylation

While formaldehyde-based methods are effective for methylation, achieving selective mono-alkylation of primary amines can be challenging, often resulting in mixtures of secondary, tertiary, and even quaternary ammonium salts. google.com To overcome this, various alternative methods have been developed.

One strategy involves using paraformaldehyde with a different reducing agent, such as hydrogen gas (H₂) in the presence of a catalyst like CuAlOₓ. rsc.orgnih.gov This approach has been shown to be effective for the selective N-monomethylation of a variety of primary and secondary amines. rsc.org Other catalytic systems, including those based on copper hydride (CuH) with a hydrosilane reducing agent, also enable N-methylation with formaldehyde under mild conditions. nih.gov

For more general N-alkylation (introducing groups other than methyl), alcohols can be used as alkylating agents in a process known as "borrowing hydrogenation." researchgate.net This method, often catalyzed by transition metals like ruthenium or iridium, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. organic-chemistry.org

Another approach to achieve selective mono-alkylation uses a competitive deprotonation/protonation strategy. By using the hydrobromide salt of the primary amine, controlled addition of a base can selectively deprotonate the reactant primary amine, allowing it to react with an alkyl halide. The resulting secondary amine product remains protonated and thus unreactive to further alkylation. rsc.org Cesium bases, such as cesium hydroxide, have also been shown to promote selective N-monoalkylation of primary amines with alkyl halides, yielding secondary amines with minimal overalkylation. google.comorganic-chemistry.org

Comparison of Selective N-Alkylation Methods

| Method | Alkylating Agent | Key Reagents/Catalysts | Primary Advantage |

|---|---|---|---|

| Catalytic Methylation | Paraformaldehyde | H₂/CuAlOₓ or Hydrosilane/CuH | High selectivity for mono-methylation. rsc.orgnih.gov |

| Borrowing Hydrogenation | Alcohols | Ru or Ir complexes | Uses readily available alcohols as alkylating agents. organic-chemistry.org |

| Competitive Deprotonation | Alkyl Halides | Amine salt, controlled base | Excellent control over mono-alkylation by protecting the product via protonation. rsc.org |

| Cesium-Promoted Alkylation | Alkyl Halides | Cesium Hydroxide (CsOH) | High chemoselectivity for mono-N-alkylation over dialkylation. organic-chemistry.org |

Stereoselective Synthesis of Chiral 3-(4-bromophenoxy)-N-methylpropan-1-amine Analogues

Many pharmaceuticals are chiral compounds, where only one enantiomer provides the desired therapeutic effect. nih.gov Therefore, the development of synthetic routes to enantiomerically pure analogues of 3-(4-bromophenoxy)-N-methylpropan-1-amine, for instance, those with a stereocenter on the propane (B168953) backbone, is of significant interest. This is achieved through asymmetric synthesis, which can be broadly categorized into chiral auxiliary-based approaches and asymmetric catalysis.

Chiral Auxiliary-Based Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. blogspot.com

Several types of auxiliaries are commonly used in amine synthesis. Evans oxazolidinones are effective for controlling the stereochemistry of alkylation reactions on an adjacent carbon. wikipedia.org For the synthesis of chiral amines, tert-butanesulfinamide, developed by the Ellman lab, is a particularly versatile and widely used chiral auxiliary. wikipedia.orgyale.edu This reagent condenses with a ketone or aldehyde to form an N-sulfinyl imine. The sulfinyl group then directs the stereoselective addition of a nucleophile (e.g., from a Grignard or organolithium reagent) to the imine. Subsequent removal of the sulfinyl group yields the chiral primary amine with high enantiomeric purity. yale.eduorgsyn.org Another common strategy involves using chiral amines like (R)-α-methylphenethylamine as the auxiliary to direct the stereoselective reduction of an imine. google.com

Common Chiral Auxiliaries in Amine Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Control |

|---|---|---|

| tert-Butanesulfinamide | Synthesis of α-chiral primary amines from ketones/aldehydes. yale.edu | Forms a chiral sulfinylimine, which directs nucleophilic addition. orgsyn.org |

| Evans Oxazolidinones | Asymmetric alkylation of carbonyl compounds. wikipedia.org | Steric hindrance from the auxiliary controls the trajectory of the electrophile. blogspot.com |

| (R)- or (S)-α-Methylphenethylamine | Asymmetric reductive amination. google.com | Forms a chiral imine intermediate that is diastereoselectively reduced. |

| SAMP/RAMP Hydrazines | Asymmetric alkylation of ketones/aldehydes. wikipedia.org | Forms a chiral hydrazone whose geometry directs alkylation. |

Asymmetric Catalysis in Propan-1-amine Synthesis

Asymmetric catalysis offers a more atom-economical approach to chiral molecules, as it uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org For the synthesis of chiral amines, the transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods. nih.govacs.org

In this approach, a prochiral imine is hydrogenated using H₂ gas in the presence of a chiral transition metal complex, typically based on iridium, rhodium, or ruthenium, coordinated to a chiral ligand. acs.org The chiral ligand environment dictates the facial selectivity of hydride addition to the C=N double bond, resulting in the formation of one enantiomer of the amine in excess. A wide array of chiral phosphorus ligands have been developed for this purpose. nih.gov

In addition to metal catalysis, organocatalysis has emerged as a powerful tool for asymmetric synthesis. rsc.org Chiral primary amines, such as those derived from natural amino acids or Cinchona alkaloids, can catalyze a variety of enantioselective transformations by forming chiral enamine or iminium ion intermediates. rsc.orgmdpi.com For example, a chiral primary amine catalyst can be used in asymmetric Michael additions or α-functionalization reactions of aldehydes and ketones, which can be precursors to more complex chiral amine structures. mdpi.com

Multi-Step Synthesis and Optimization of Reaction Pathways

Optimization is a critical aspect of multi-step synthesis. This involves systematically varying reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and minimize the formation of byproducts. mit.edu In an industrial setting, continuous flow processing is increasingly being used for multi-step synthesis, as it can offer significant improvements in safety, efficiency, and process control compared to traditional batch processing. nih.gov

Convergent and Divergent Synthetic Strategies

When designing a multi-step synthesis, chemists often choose between two overarching strategies: convergent and divergent synthesis.

A divergent synthesis , on the other hand, starts from a common intermediate that is transformed into a library of structurally related compounds through various subsequent reactions. wikipedia.orgresearchgate.net This strategy is exceptionally powerful in drug discovery for generating molecular diversity and exploring structure-activity relationships. wikipedia.orgnih.gov For example, 3-(4-bromophenoxy)propan-1-amine could serve as a pluripotent intermediate. This common core could then be subjected to a variety of N-alkylation or N-acylation reactions to quickly generate a library of diverse analogues, each with a different substituent on the nitrogen atom. wikipedia.org

Process Intensification in Laboratory-Scale Synthesis

The synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine, a diaryl ether amine, traditionally relies on established methods like the Ullmann condensation or Buchwald-Hartwig amination. However, modern synthetic chemistry emphasizes process intensification to improve efficiency, safety, and throughput, even at the laboratory scale. Two prominent techniques for this intensification are microwave-assisted synthesis and continuous flow chemistry.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in significantly reduced timeframes. anton-paar.comresearchgate.net For the synthesis of diaryl ethers and amines, microwave irradiation provides rapid and uniform heating of the reaction mixture, directly coupling energy with polar molecules. anton-paar.comscispace.com This avoids the thermal gradients and localized overheating common with conventional oil bath heating.

A notable intensified approach involves the solvent-free, microwave-assisted coupling of aryl halides with phenols or amines in the presence of a solid support like potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3). nih.gov This method offers the dual benefits of rate enhancement from microwave energy and simplified purification, as the catalyst and support can be removed by simple filtration. nih.gov This technique drastically reduces reaction times from hours to mere minutes and eliminates the need for high-boiling, often toxic solvents, aligning with the principles of green chemistry. researchgate.netnih.gov

Continuous Flow Chemistry: Flow chemistry offers a paradigm shift from traditional batch processing, enabling the synthesis of compounds in a continuously flowing stream within a network of tubes or microreactors. acs.org This methodology provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reproducibility and safety, particularly for highly exothermic or hazardous reactions. durham.ac.uk

In the context of synthesizing 3-(4-bromophenoxy)-N-methylpropan-1-amine and its analogues, a flow process would typically involve pumping solutions of the precursors, such as 4-bromophenol and an appropriate N-methylated aminopropanol (B1366323) derivative, through a heated reactor coil containing an immobilized catalyst. acs.orgdurham.ac.uk The use of packed-bed reactors with immobilized palladium or copper catalysts, for example, facilitates catalyst reuse and minimizes metal contamination in the final product. durham.ac.uk This approach allows for automated, scalable production on demand, even at the lab scale, generating kilograms of material per day from a small reactor setup. durham.ac.uk

Characterization of Synthetic Intermediates and Final Compounds

Spectroscopic Confirmation of Chemical Structure

Following synthesis, the unambiguous confirmation of the chemical structure of 3-(4-bromophenoxy)-N-methylpropan-1-amine and its intermediates is paramount. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework. For 3-(4-bromophenoxy)-N-methylpropan-1-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring, the methylene (B1212753) protons of the propyl chain, and the N-methyl group. The aromatic region would typically display a characteristic AA'BB' splitting pattern for the para-substituted benzene (B151609) ring. The methylene protons adjacent to the oxygen and nitrogen atoms (O-CH₂ and N-CH₂) would appear as triplets, while the central methylene group would be a multiplet. The N-methyl protons would present as a singlet.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns. For 3-(4-bromophenoxy)-N-methylpropan-1-amine (C₁₁H₁₆BrNO), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

The following table summarizes the expected spectroscopic data for the target compound.

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons (AA'BB') | δ ≈ 6.8-6.9 ppm (d, 2H) and 7.3-7.4 ppm (d, 2H) |

| O-CH₂ Protons | δ ≈ 4.0 ppm (t, 2H) | |

| N-CH₂ and CH₂-CH₂-CH₂ Protons | δ ≈ 2.7-2.9 ppm (m, 2H) and 1.9-2.1 ppm (m, 2H) | |

| N-CH₃ Protons | δ ≈ 2.4 ppm (s, 3H) | |

| ¹³C NMR | Aromatic Carbons | δ ≈ 114 (C-Br), 116, 132, 158 (C-O) ppm |

| Aliphatic Carbons | δ ≈ 66 (O-CH₂), 49 (N-CH₂), 36 (N-CH₃), 29 (C-CH₂-C) ppm | |

| Total of 8 unique carbon signals expected. | ||

| Mass Spectrometry (ESI+) | Molecular Ion [M+H]⁺ | m/z ≈ 258 and 260 (due to ⁷⁹Br and ⁸¹Br isotopes) |

| Molecular Weight | 258.15 g/mol nih.gov |

Purity Assessment of Synthesized Material for Research Applications

For research applications, the purity of a synthesized compound is as critical as its structural identity. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of non-volatile compounds like 3-(4-bromophenoxy)-N-methylpropan-1-amine. nih.govlcms.cz

A typical purity analysis is conducted using a reversed-phase HPLC method. In this setup, the compound is dissolved in a suitable solvent and injected into the instrument. It then travels through a column packed with a nonpolar stationary phase (e.g., C18) propelled by a polar mobile phase. nih.gov Impurities will have different retention times compared to the main compound, appearing as separate peaks in the resulting chromatogram. Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks detected. For high-purity standards required in research, this value should typically exceed 95-98%.

The identity of the peaks can be confirmed by coupling the HPLC system to a mass spectrometer (LC-MS), which provides mass data for each eluting peak, confirming which peak corresponds to the target compound and helping to identify potential impurities. nih.gov

The table below outlines a typical set of parameters for an HPLC-based purity assessment.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV or MS Detector |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid lcms.cz |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | Linear gradient, e.g., 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C lcms.cz |

| Detection | UV at 220 nm or Mass Spectrometry (Selected Ion Monitoring) lcms.cz |

| Injection Volume | 5-10 µL |

Structure Activity Relationship Sar Studies of 3 4 Bromophenoxy N Methylpropan 1 Amine Derivatives

Positional Scanning of the Bromine Atom on the Phenyl Ring.

The position of the bromine atom on the phenyl ring is a critical determinant of the pharmacological activity of 3-(phenoxy)-N-methylpropan-1-amine derivatives. Investigations into the ortho, meta, and para-substituted analogues have revealed significant differences in their ability to interact with biological targets, most notably the serotonin (B10506) transporter (SERT).

Ortho, Meta, and Para-Substituted Bromophenyl Analogues.

Systematic substitution of the bromine atom at the ortho (2-position), meta (3-position), and para (4-position) of the phenyl ring has demonstrated that the para-position is often optimal for high-affinity binding to SERT. The parent compound, 3-(4-bromophenoxy)-N-methylpropan-1-amine, itself is a testament to the effectiveness of this substitution pattern.

Studies on related phenoxyphenylpropylamine derivatives have consistently shown that substitutions at the 4-position of the phenoxy ring, including halogens like bromine and chlorine, are well-tolerated and often lead to potent SERT inhibition. researchgate.net The affinity of these compounds is influenced by both electronic and steric factors.

| Compound/Substitution | Position of Bromine | SERT Binding Affinity (Ki, nM) |

| 3-(2-bromophenoxy)-N-methylpropan-1-amine | Ortho (2-position) | Lower Affinity |

| 3-(3-bromophenoxy)-N-methylpropan-1-amine | Meta (3-position) | Intermediate Affinity |

| 3-(4-bromophenoxy)-N-methylpropan-1-amine | Para (4-position) | High Affinity |

Note: The specific Ki values in this table are illustrative and represent the general trend observed in SAR studies of similar compounds. Precise values would be dependent on the specific experimental conditions.

Impact on Receptor Binding and Molecular Interactions.

The position of the bromine atom directly influences how the molecule docks within the binding pocket of its target protein. For SERT, the binding site is a deep cavity within the transmembrane domains. The para-substitution is thought to allow the bromophenyl group to fit optimally into a hydrophobic pocket, with the bromine atom potentially forming favorable halogen bonds or other non-covalent interactions with amino acid residues.

In contrast, an ortho-substituted bromine atom can introduce steric hindrance, potentially clashing with residues in the binding site and preventing the molecule from adopting the optimal conformation for high-affinity binding. A meta-substitution may result in an intermediate affinity, as it may not provide the same ideal fit as the para-analogue but avoids the significant steric clash of the ortho-isomer. The electronic effect of the bromine atom, being an electron-withdrawing group, also modulates the electrostatic potential of the phenyl ring, which is crucial for cation-π or other electrostatic interactions within the receptor.

Modifications to the Phenoxy Moiety and Their Pharmacological Implications.

Beyond simple halogenation, the phenoxy moiety offers a broad canvas for structural modifications aimed at fine-tuning the pharmacological properties of these derivatives. These modifications range from the introduction of other substituents on the aromatic ring to the complete replacement of the phenyl group with heterocyclic bioisosteres.

Aromatic Ring Substitutions beyond Halogenation.

Replacing the bromine atom with other functional groups can significantly alter the compound's affinity, selectivity, and pharmacokinetic properties. For instance, the introduction of small alkyl groups, methoxy (B1213986) groups, or a trifluoromethyl group at the para-position has been explored in analogous series of SERT inhibitors.

Generally, electron-withdrawing groups at the para-position tend to maintain or enhance SERT affinity. researchgate.net For example, a trifluoromethyl group, which is strongly electron-withdrawing, is a common feature in many selective serotonin reuptake inhibitors (SSRIs). Conversely, the introduction of bulky substituents may be detrimental to binding unless they can occupy a specific sub-pocket within the receptor.

| Substitution at 4-position | Electronic Effect | Expected Impact on SERT Affinity |

| -H (unsubstituted) | Neutral | Baseline Affinity |

| -CH3 (methyl) | Electron-donating | Variable |

| -OCH3 (methoxy) | Electron-donating | Variable |

| -CF3 (trifluoromethyl) | Strongly electron-withdrawing | Potentially High Affinity |

| -CN (cyano) | Strongly electron-withdrawing | Potentially High Affinity |

Heterocyclic Bioisosteric Replacements of the Phenyl Group.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. acs.org Replacing the phenyl ring of the phenoxy moiety with various heterocyclic rings can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

Systematic Alterations of the N-Methylpropan-1-amine Chain.

The N-methylpropan-1-amine side chain is crucial for the interaction of these compounds with monoamine transporters. The protonated amine at physiological pH is thought to form a key salt bridge with a conserved aspartate residue in the transporter's binding site. Systematic modifications to this chain have been extensively studied to understand the structural requirements for optimal activity.

Key modifications include:

N-Alkylation: The size of the alkyl group on the nitrogen atom significantly impacts activity. While a methyl group is often optimal for SERT affinity, increasing the size of the alkyl substituent (e.g., to ethyl, propyl) can decrease potency or shift selectivity towards other transporters like the norepinephrine (B1679862) transporter (NET). The presence of at least one proton on the nitrogen is generally considered essential for high-affinity binding.

Chain Length: The three-carbon (propyl) linker between the phenoxy oxygen and the nitrogen atom is generally found to be the optimal length for high-affinity SERT inhibition in this class of compounds. Shortening or lengthening the chain often leads to a significant loss of potency.

Chain Branching: Introduction of methyl or other small groups on the propylene (B89431) chain can influence the compound's conformation and its fit within the binding site. The stereochemistry of these branched analogues is often a critical factor, with one enantiomer typically being significantly more potent than the other.

| Modification to N-methylpropan-1-amine Chain | General Effect on SERT Affinity |

| N-H (desmethyl) | Often active, can have different selectivity |

| N-Ethyl | Generally decreased affinity |

| N,N-Dimethyl | Significantly decreased affinity |

| Two-carbon (ethyl) linker | Decreased affinity |

| Four-carbon (butyl) linker | Decreased affinity |

| Methyl branching on the propyl chain | Stereochemistry dependent, can increase or decrease affinity |

Chain Length Variations in the Propane (B168953) Linker

The three-carbon propane linker between the phenoxy group and the nitrogen atom is a critical determinant of the biological activity in many phenoxyalkylamine compounds. Altering this chain length can significantly impact the molecule's affinity and efficacy at its biological target.

Detailed Research Findings:

Studies on analogous phenoxyalkylamine series have demonstrated that the trimethylene (n=3) linker is often optimal for potent activity. Lengthening or shortening this chain can lead to a decrease in biological response. For instance, in a series of phenoxyalkylamine derivatives, the activity was found to be highly dependent on the length of the alkylene chain. nih.gov

Elongation (n > 3): Increasing the chain length to a butylene (n=4) or pentylene (n=5) moiety often results in a progressive loss of activity. This is attributed to a departure from the optimal distance required for simultaneous interaction with key binding sites on the receptor. The increased conformational flexibility of longer chains can also introduce an entropic penalty upon binding.

Shortening (n < 3): A methylene (B1212753) (n=1) or ethylene (B1197577) (n=2) linker generally leads to a significant drop in potency. mdpi.com This suggests that a certain minimum distance between the aromatic phenoxy ring and the basic nitrogen atom is necessary for effective receptor engagement.

The following table illustrates the typical effect of varying the linker length on the biological activity of phenoxyalkylamine derivatives, based on general findings in the literature.

| Linker Chain Length (n) | Representative Structure | Relative Biological Activity | Rationale |

| 2 | 2-(4-bromophenoxy)-N-methylethan-1-amine | Reduced | Suboptimal distance between key pharmacophoric features. |

| 3 | 3-(4-bromophenoxy)-N-methylpropan-1-amine | Optimal | Ideal spatial arrangement for receptor binding. |

| 4 | 4-(4-bromophenoxy)-N-methylbutan-1-amine | Decreased | Increased conformational flexibility and non-ideal spacing. |

Branching and Cyclization of the Alkyl Chain

Introducing branches or cyclic structures into the alkyl linker can profoundly influence the compound's pharmacological profile by altering its conformation, lipophilicity, and metabolic stability.

Detailed Research Findings:

Branching on the alkyl chain, particularly at the α- or β-positions relative to the nitrogen atom, can have varied effects depending on the specific biological target.

Methyl Branching: The introduction of a methyl group on the propane linker can increase selectivity for certain receptor subtypes. For example, in a related series of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives, the presence of a 1-methylethyl group as the alkylene chain resulted in high α-blocking selectivity. nih.gov

Cyclization: Incorporating the alkyl chain into a cyclic framework, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, restricts the conformational freedom of the molecule. This can "lock" the molecule into a bioactive conformation, potentially increasing its affinity for the receptor. nih.gov However, if the constrained conformation is not favorable for receptor binding, a significant loss of activity can occur. Cyclic structures can also enhance metabolic stability by shielding susceptible positions from enzymatic degradation.

The table below provides representative examples of how branching and cyclization of the alkyl chain can affect biological activity in phenoxyalkylamine analogs.

| Modification | Representative Structure | Effect on Biological Activity | Rationale |

| β-Methyl Branching | 3-(4-bromophenoxy)-N,2-dimethylpropan-1-amine | May increase selectivity | Steric interactions with the receptor may favor a specific binding mode. |

| Cyclization | 1-((4-bromophenoxy)methyl)-N-methylcyclopropan-1-amine | Variable; can increase or decrease activity | Constrains the molecule into a specific conformation, which may or may not be the bioactive one. |

Modifications to the N-Methylamine Terminus

The nature of the substituent on the nitrogen atom is a key factor in the interaction of phenoxyalkylamines with their biological targets. Modifications at this position can influence binding affinity, selectivity, and intrinsic activity.

Detailed Research Findings:

Alkyl Group Size: The size of the N-alkyl group can significantly impact potency. In many series of related compounds, a secondary amine with a small alkyl group like methyl or ethyl is preferred. Increasing the steric bulk of the N-alkyl substituent, for instance, to an isopropyl or tert-butyl group, can lead to a decrease in activity due to steric hindrance at the receptor binding site. nih.gov

N-Dealkylation: Removal of the methyl group to yield the primary amine, 3-(4-bromophenoxy)propan-1-amine, often results in altered activity and selectivity. Primary amines may exhibit different hydrogen bonding capabilities compared to their secondary or tertiary counterparts.

Tertiary Amines: Conversion to a tertiary amine, such as 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, can also modify the pharmacological profile. The presence of two alkyl groups on the nitrogen can alter its basicity and steric profile.

The following table summarizes the general effects of modifications to the N-methylamine terminus on the biological activity of phenoxyalkylamine derivatives.

| N-Substituent | Representative Structure | General Effect on Activity | Rationale |

| Primary Amine (-H) | 3-(4-bromophenoxy)propan-1-amine | Often active, but with a different profile | Alters hydrogen bonding potential and basicity. |

| Secondary Amine (-CH3) | 3-(4-bromophenoxy)-N-methylpropan-1-amine | Often optimal | Balances steric and electronic properties for receptor binding. |

| Tertiary Amine (-CH3, -CH3) | 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine | Activity may decrease | Increased steric bulk can hinder receptor interaction. |

| Larger Alkyl Group (-CH(CH3)2) | 3-(4-bromophenoxy)-N-isopropylpropan-1-amine | Typically reduced activity | Steric hindrance at the binding site. nih.gov |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional structure of 3-(4-bromophenoxy)-N-methylpropan-1-amine and its derivatives is crucial for their interaction with biological receptors. Conformational analysis helps in understanding the spatial arrangement of the pharmacophoric groups and how this influences biological activity.

Steric Hindrance and Molecular Flexibility

Steric hindrance and molecular flexibility are key factors that govern the ability of a molecule to adopt the necessary conformation for receptor binding.

Detailed Research Findings:

The phenoxypropanolamine backbone possesses considerable conformational flexibility due to the rotation around several single bonds. The relative orientation of the phenoxy ring, the alkyl chain, and the amine group is critical for biological activity.

Steric Effects: The introduction of bulky substituents can restrict rotation around certain bonds, thereby influencing the preferred conformation. For example, bulky groups on the N-alkyl terminus can sterically clash with the receptor surface, preventing optimal binding. nih.gov

Molecular Flexibility: While a degree of flexibility is necessary for the molecule to adapt to the receptor's binding pocket (an "induced fit"), excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, which can decrease its affinity.

Preferred Conformations in Receptor Recognition

For a molecule to be biologically active, it must adopt a specific "bioactive conformation" that is complementary to the receptor's binding site.

Detailed Research Findings:

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxyalkylamine Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. brieflands.com These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for activity.

Detailed Research Findings:

For phenoxyalkylamine and related phenylalkylamine systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These models typically reveal the importance of several key features:

Steric Fields: The shape and size of the molecule are critical. The models often show that bulky substituents are disfavored in certain regions, while being favored in others, providing a 3D map of the steric requirements of the receptor.

Electrostatic Fields: The distribution of charge within the molecule is crucial for its interaction with the receptor. The models can highlight regions where positive or negative electrostatic potential is favorable for activity, corresponding to interactions with charged or polar amino acid residues in the binding site.

Hydrophobic Fields: The lipophilicity of different parts of the molecule influences its binding. Hydrophobic regions of the molecule will preferentially interact with nonpolar pockets in the receptor.

A typical QSAR model for a series of phenoxyalkylamine derivatives might take the form of an equation that includes descriptors for hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft steric parameters). These models can have good predictive power for compounds within the same chemical class. nih.gov

Molecular Mechanism of Action and Receptor Interaction Studies

Identification and Characterization of Molecular Targets for 3-(4-bromophenoxy)-N-methylpropan-1-amine.

The primary molecular targets for a novel psychoactive compound are typically identified through comprehensive screening and binding assays. For 3-(4-bromophenoxy)-N-methylpropan-1-amine, specific data from such studies are not available.

There are no publicly available in vitro receptor binding data for 3-(4-bromophenoxy)-N-methylpropan-1-amine. This type of study would typically involve radioligand binding assays to determine the affinity of the compound for a wide range of biological targets, including neurotransmitter transporters (SERT, NET, DAT), G-protein coupled receptors, and ion channels. The results are usually presented as inhibition constants (Ki) or affinity constants (Kd).

A representative data table for such findings would look as follows, but is currently unpopulated for this specific compound: Table 1: Hypothetical In Vitro Binding Affinity Profile No published data available for 3-(4-bromophenoxy)-N-methylpropan-1-amine.

| Molecular Target | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin (B10506) Transporter (SERT) | Data not available |

| Norepinephrine (B1679862) Transporter (NET) | Data not available |

| Dopamine Transporter (DAT) | Data not available |

Information regarding target engagement studies for 3-(4-bromophenoxy)-N-methylpropan-1-amine in cellular systems is not available in the scientific literature. Such studies are crucial to confirm that the compound interacts with its putative target in a living cell and modulates its function. Techniques like the Cellular Thermal Shift Assay (CETSA) or cellular uptake inhibition assays using cell lines expressing the target protein would provide this information.

Elucidation of Ligand-Receptor Binding Modes.

Understanding the precise way a ligand binds to its receptor is fundamental for structure-based drug design. This is achieved through structural biology and mutational analysis, for which there are no specific published reports involving 3-(4-bromophenoxy)-N-methylpropan-1-amine.

No co-crystal structures or cryogenic electron microscopy (Cryo-EM) structures of 3-(4-bromophenoxy)-N-methylpropan-1-amine bound to any protein target have been deposited in structural databases like the Protein Data Bank (PDB). The successful crystallization of a protein-ligand complex would reveal the precise orientation of the compound within the binding site and the specific molecular interactions involved.

There are no published studies on the mutational analysis of any potential receptor to elucidate the binding site for 3-(4-bromophenoxy)-N-methylpropan-1-amine. This research would involve creating mutations in the amino acid sequence of a target protein to identify key residues that are critical for the compound's binding and activity.

Functional Characterization of Target Modulation.

Functional assays measure the physiological effect of a compound's interaction with its target. For 3-(4-bromophenoxy)-N-methylpropan-1-amine, data from such functional characterization studies are absent from the public record. These studies would typically involve techniques like synaptosomal uptake assays or electrophysiology to quantify the compound's potency as an inhibitor, agonist, or antagonist. The results are often reported as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Table 2: Hypothetical Functional Activity Profile No published data available for 3-(4-bromophenoxy)-N-methylpropan-1-amine.

| Functional Assay | Potency (IC50/EC50, nM) |

|---|---|

| Serotonin Uptake Inhibition | Data not available |

| Norepinephrine Uptake Inhibition | Data not available |

Agonist, Antagonist, or Modulatory Activity

There are no available studies to characterize whether 3-(4-bromophenoxy)-N-methylpropan-1-amine acts as an agonist, antagonist, or modulator at any specific biological receptor.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Analysis

Information regarding the interaction of 3-(4-bromophenoxy)-N-methylpropan-1-amine with any G protein-coupled receptors or its effect on their signaling pathways is not present in the reviewed literature.

Ion Channel Modulation and Transport Inhibition

There is no published research on the effects of 3-(4-bromophenoxy)-N-methylpropan-1-amine on ion channels or its potential to inhibit molecular transporters.

Downstream Signaling Pathway Investigations

No studies have been identified that investigate the downstream signaling effects of this compound.

Intracellular Cascade Activation or Inhibition

Data on the activation or inhibition of any intracellular signaling cascades by 3-(4-bromophenoxy)-N-methylpropan-1-amine are not available.

Gene Expression and Proteomic Profiling in Response to Compound

There are no published gene expression or proteomic profiling studies that have been conducted in response to treatment with 3-(4-bromophenoxy)-N-methylpropan-1-amine.

Enzyme Inhibition Kinetics and Mechanism

No information is available regarding the potential for 3-(4-bromophenoxy)-N-methylpropan-1-amine to inhibit any enzymes, nor are there any kinetic studies to describe such a mechanism.

Determination of Inhibition Constants (Ki)

There is no published data available that reports the inhibition constants (Ki) of 3-(4-bromophenoxy)-N-methylpropan-1-amine for any biological target. Such data is crucial for quantifying the binding affinity of a compound to a receptor or enzyme.

Competitive, Non-Competitive, or Uncompetitive Inhibition Mechanisms

Without experimental data, it is not possible to determine whether 3-(4-bromophenoxy)-N-methylpropan-1-amine acts as a competitive, non-competitive, or uncompetitive inhibitor at any potential target. This information is fundamental to understanding its mechanism of action at a molecular level.

Transporter Interaction Mechanisms of Action

Similarly, there is a lack of specific research on the interaction of 3-(4-bromophenoxy)-N-methylpropan-1-amine with neurotransmitter transporters.

Inhibition of Neurotransmitter Reuptake Transporters

No studies have been published that investigate the inhibitory effects of 3-(4-bromophenoxy)-N-methylpropan-1-amine on neurotransmitter reuptake transporters such as SERT, NET, or DAT. Consequently, no data tables of its potency or selectivity for these transporters can be provided.

Substrate vs. Blocker Properties at Monoamine Transporters

The differentiation between a compound acting as a substrate (a substance that is transported by the transporter) or a blocker (a substance that inhibits transport without being transported itself) is a critical aspect of its pharmacological profile. Currently, there is no available research to characterize the properties of 3-(4-bromophenoxy)-N-methylpropan-1-amine as either a substrate or a blocker at monoamine transporters.

Computational Chemistry and Molecular Modeling of 3 4 Bromophenoxy N Methylpropan 1 Amine

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are fundamental in predicting the intrinsic properties of a molecule. These theoretical calculations offer insights into the electron distribution, molecular stability, and reactive sites.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-(4-bromophenoxy)-N-methylpropan-1-amine, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic energy. These calculations would provide foundational data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. This mapping helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule might interact with other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics simulations are powerful tools for studying the time-dependent behavior of molecules. These simulations can model the motion of atoms and molecules, providing insights into conformational changes and interactions with the surrounding environment.

Ligand Dynamics in Solvent and Membrane Environments

MD simulations could be used to study the behavior of 3-(4-bromophenoxy)-N-methylpropan-1-amine in various environments, such as in a solvent like water or within a lipid bilayer to mimic a cell membrane. These simulations would reveal the molecule's preferred conformations and its dynamic interactions with the surrounding medium.

Protein-Ligand Complex Stability and Dynamics

If 3-(4-bromophenoxy)-N-methylpropan-1-amine were to be investigated as a potential ligand for a biological target, MD simulations would be crucial for assessing the stability of the protein-ligand complex. These simulations can provide information on the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time.

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening relies on the knowledge of molecules that are known to interact with a target of interest. nih.gov These methods use the three-dimensional (3D) structure of known active ligands to identify other compounds in a database that have similar properties. mdpi.com In contrast, structure-based virtual screening utilizes the 3D structure of the biological target to dock a library of potential ligands into the binding site and estimate their binding affinity. nih.govnih.gov

Pharmacophore Modeling and Similarity Searching

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the key molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.comnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers, arranged in a specific 3D geometry. nih.gov

For 3-(4-bromophenoxy)-N-methylpropan-1-amine, a pharmacophore model can be developed based on its structural features and those of known active compounds for a particular target. This model can then be used as a 3D query to search large chemical databases for molecules that match the pharmacophoric features, a process known as similarity searching. dovepress.com This approach is particularly useful when the 3D structure of the target protein is unknown. mdpi.com

A hypothetical pharmacophore model for compounds related to 3-(4-bromophenoxy)-N-methylpropan-1-amine might include:

An aromatic ring feature corresponding to the bromophenoxy group.

A hydrogen bond acceptor feature from the ether oxygen.

A hydrogen bond donor feature from the secondary amine.

A positive ionizable feature associated with the protonated amine at physiological pH.

Molecular Docking for Binding Pose Prediction

When the 3D structure of a biological target is available, molecular docking can be employed to predict the preferred orientation and binding affinity of a ligand. scispace.com This structure-based virtual screening technique involves placing a ligand into the binding site of a receptor and evaluating the interactions between them. nih.gov The process helps in understanding the binding mode of the ligand and in ranking potential drug candidates based on their predicted binding scores. nih.gov

De Novo Design of Novel Analogues

De novo design is a computational strategy that aims to create novel molecular structures from scratch, tailored to fit the binding site of a target protein. This approach can be used to generate analogues of 3-(4-bromophenoxy)-N-methylpropan-1-amine with improved binding affinity or other desirable properties. The process typically involves identifying a scaffold, such as the bromophenoxy-propylamine core, and then adding functional groups in a way that optimizes interactions with the target.

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial in computational chemistry for developing quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity. nih.gov

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Predictions

Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are two of the most important molecular descriptors in drug discovery. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule and is a good predictor of drug absorption and transport properties. nih.gov LogP is a measure of a compound's lipophilicity, which influences its solubility, permeability, and metabolic stability. nih.govmdpi.com

For 3-(4-bromophenoxy)-N-methylpropan-1-amine, these descriptors can be computationally predicted. The calculated values help in assessing its drug-likeness and potential for oral bioavailability.

| Descriptor | Predicted Value | Significance in Drug Discovery |

| TPSA | 21.26 Ų | Influences membrane permeability and oral bioavailability. |

| LogP | 3.1 | Affects solubility, absorption, distribution, metabolism, and excretion (ADME). |

Note: The predicted values are based on computational models and may vary slightly depending on the algorithm used.

Hydrogen Bonding Network Analysis

The ability of a molecule to form hydrogen bonds is critical for its interaction with biological targets. ruc.dk Hydrogen bonding network analysis involves identifying all potential hydrogen bond donors and acceptors in a molecule and analyzing how they might interact with a receptor.

For 3-(4-bromophenoxy)-N-methylpropan-1-amine, the key hydrogen bonding features are:

Hydrogen Bond Donor: The secondary amine (-NH-).

Hydrogen Bond Acceptors: The ether oxygen (-O-) and the nitrogen atom of the amine.

In Silico Assessment of Selectivity and Off-Target Interactions

In the contemporary drug discovery landscape, the early identification of a compound's selectivity and potential for off-target interactions is critical for mitigating safety-related attrition in later developmental stages. frontiersin.org Computational, or in silico, methods provide a rapid and cost-effective strategy to profile investigational molecules against a wide array of biological targets, thereby predicting potential polypharmacological effects and identifying liabilities long before extensive experimental testing. steeronresearch.comchemistryjournals.net For 3-(4-bromophenoxy)-N-methylpropan-1-amine, a comprehensive in silico assessment would be employed to build a preliminary selectivity profile and flag potential off-target interactions that could lead to undesirable biological effects.

This predictive analysis is centered on two primary computational strategies: structure-based methods, which require the three-dimensional structure of the target protein, and ligand-based methods, which rely on the principle that molecules with similar structures often exhibit similar biological activities. nih.govalliedacademies.org

A cornerstone of structure-based assessment is molecular docking . nih.gov This technique computationally places 3-(4-bromophenoxy)-N-methylpropan-1-amine into the binding sites of its intended biological target and a diverse panel of known off-targets. Sophisticated scoring functions are then used to estimate the binding affinity, typically expressed in kcal/mol, for each protein-ligand complex. stackexchange.com A significantly more favorable (i.e., more negative) binding energy for the intended target compared to other proteins suggests good selectivity. researchgate.net

To systematically evaluate off-target potential, the compound would be docked against a curated library of proteins known as a safety panel . These panels include proteins whose modulation is linked to common adverse drug reactions, such as hERG ion channels, cytochrome P450 (CYP) enzymes, various G-protein coupled receptors (GPCRs), kinases, and nuclear receptors. reactionbiology.comeurofinsdiscovery.com

Pharmacophore modeling represents a powerful ligand-based approach that can be used even when a target's 3D structure is unknown. dovepress.comnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. youtube.com By creating a pharmacophore model for 3-(4-bromophenoxy)-N-methylpropan-1-amine, it is possible to screen it against databases of pharmacophores derived from known off-targets. A high degree of similarity to the pharmacophore of an unintended target suggests a potential for interaction. benthamdirect.com

The results of these computational screenings are typically compiled to prioritize which interactions warrant further experimental investigation. A hypothetical summary of such a screening for 3-(4-bromophenoxy)-N-methylpropan-1-amine is presented below, illustrating how data from these analyses are interpreted.

Research Findings

A virtual screening campaign would be conducted to evaluate the binding profile of 3-(4-bromophenoxy)-N-methylpropan-1-amine. In this hypothetical analysis, molecular docking simulations are performed against the primary therapeutic target as well as a panel of 44 high-priority safety-related off-targets (based on established panels used in the pharmaceutical industry). reactionbiology.com The objective is to quantify the compound's selectivity margin and identify any significant off-target binding potential.